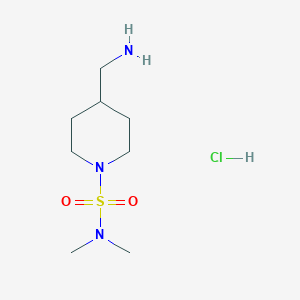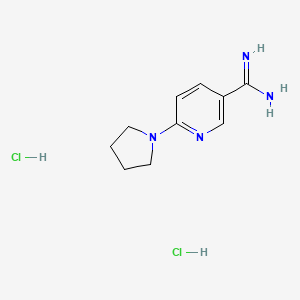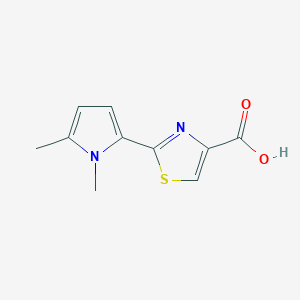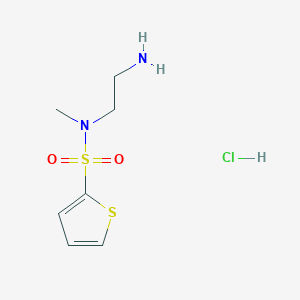![molecular formula C10H12BrN3O B1378710 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 1429309-29-4](/img/structure/B1378710.png)
3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C10H12BrN3O . It has a molecular weight of 270.13 g/mol . This compound is used in various chemical reactions and studies .
Molecular Structure Analysis
The molecular structure of 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine is determined by its molecular formula, C10H12BrN3O . The structure includes a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine include its molecular weight (270.13 g/mol), molecular formula (C10H12BrN3O), and its purity (min. 95%) . Other properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique
Synthesis of Quinoline Derivatives
This compound can serve as a precursor in the synthesis of various quinoline derivatives. Quinolines are a class of heterocyclic aromatic organic compounds with wide applications in medicinal chemistry due to their antibacterial, antifungal, and antimalarial properties .
Development of Brominated Building Blocks
The bromine atom in the compound makes it a valuable building block for further chemical transformations. Brominated compounds are often used in organic synthesis to create more complex molecules through reactions such as Suzuki coupling .
Pharmaceutical Research
Due to its structural complexity, this compound could be used in pharmaceutical research to develop new drugs. Its unique scaffold might interact with various biological targets, potentially leading to the discovery of novel pharmacophores .
Material Science
In material science, this compound could be utilized to synthesize new organic materials with potential applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells .
Agricultural Chemistry
Compounds with pyrazolo[1,5-a]pyrimidine cores are known to exhibit herbicidal properties. Thus, this compound could be explored for the development of new herbicides or pesticides .
Chemical Education
As an example of a heterocyclic compound, it can be used in academic settings to teach advanced organic synthesis techniques, including the handling of brominated intermediates and the synthesis of complex organic structures .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c1-4-7-6(2)13-9-8(11)5-12-14(9)10(7)15-3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFNCWZQSPCKFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=C(C=N2)Br)N=C1C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-ethyl-7-methoxy-5-methylpyrazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1378629.png)




![9-(Thiophen-2-ylmethyl)-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B1378640.png)






